molecular formula C19H16Cl2N2O B11062106 N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide

Cat. No.: B11062106
M. Wt: 359.2 g/mol
InChI Key: CRKZDVKLSHHJBB-UHFFFAOYSA-N
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Description

N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropane ring and multiple functional groups such as cyano, chloro, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl cyanide with 2-methyl-5-chloroaniline under basic conditions to form the intermediate compound.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a similar reagent.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against certain diseases or conditions, particularly those where cyclopropane derivatives have shown efficacy.

Industry

In industrial applications, the compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide exerts its effects depends on its interaction with specific molecular targets. The presence of the cyano and chloro groups suggests potential interactions with enzymes or receptors that recognize these functional groups. The cyclopropane ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxy-3,5-diiodobenzamide

Uniqueness

Compared to similar compounds, N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H16Cl2N2O

Molecular Weight

359.2 g/mol

IUPAC Name

N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]cyclopropanecarboxamide

InChI

InChI=1S/C19H16Cl2N2O/c1-11-8-15(16(10-22)12-4-6-14(20)7-5-12)17(21)9-18(11)23-19(24)13-2-3-13/h4-9,13,16H,2-3H2,1H3,(H,23,24)

InChI Key

CRKZDVKLSHHJBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2CC2)Cl)C(C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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